N,N-dimethyl-4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide
Description
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Properties
IUPAC Name |
N,N-dimethyl-4-[[(4-methyl-1,3-benzothiazol-2-yl)amino]carbamoyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S2/c1-11-5-4-6-14-15(11)18-17(25-14)20-19-16(22)12-7-9-13(10-8-12)26(23,24)21(2)3/h4-10H,1-3H3,(H,18,20)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJHCPZLCOVOBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-dimethyl-4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the existing literature on its biological activity, including case studies, research findings, and data tables summarizing key results.
The compound's molecular formula is , with a molecular weight of 348.42 g/mol. Its structure features a benzenesulfonamide core linked to a hydrazinecarbonyl moiety and a thiazole derivative, which may contribute to its biological effects.
Research indicates that compounds containing thiazole and sulfonamide groups exhibit diverse biological activities, including:
- Antitumor Activity : The thiazole ring has been associated with the inhibition of tumor growth through various mechanisms, including the induction of apoptosis and cell cycle arrest. Studies have shown that similar compounds can activate specific pathways that lead to cancer cell death .
- Antimicrobial Properties : Sulfonamide derivatives are known for their antibacterial effects, often acting as inhibitors of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism is pivotal in the development of sulfa drugs .
Case Studies
- Antitumor Activity : A study conducted on related thiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines. For instance, compound 1f from the benzothiazole family showed promising results in phase 1 clinical trials as an antitumor agent, indicating that modifications to the thiazole structure can enhance efficacy .
- Antimicrobial Effects : In vitro studies have reported that compounds similar to this compound displayed potent activity against gram-positive and gram-negative bacteria. The IC50 values for these compounds were significantly lower than those for traditional antibiotics, suggesting their potential as novel antimicrobial agents .
Research Findings
Several studies have characterized the biological activity of compounds related to this compound. Below is a summary table of selected compounds with their respective activities:
Scientific Research Applications
Antidiabetic Applications
Recent studies have indicated that derivatives of benzenesulfonamides, including those with thiazole structures, exhibit significant antidiabetic properties. For instance, a study synthesized N-(4-phenylthiazol-2-yl)benzenesulfonamide derivatives and evaluated their effects in vivo using a streptozotocin-induced diabetic rat model. These compounds demonstrated considerable hypoglycemic activity compared to glibenclamide, a well-known antidiabetic agent, suggesting their potential as effective oral antidiabetic medications .
Anticancer Potential
The anticancer activity of sulfonamide derivatives has been extensively studied. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. A notable study focused on designing molecular hybrids that incorporate sulfonamide fragments showed promising results against cancer cell lines through mechanisms involving apoptosis and enzyme inhibition. The derivatives displayed significant selectivity towards certain cancer types, indicating their potential for targeted cancer therapies .
| Study Focus | Findings | Reference |
|---|---|---|
| Molecular hybrids with sulfonamide | Induced apoptosis in cancer cells | |
| Enzyme inhibition in cancer cells | Selective cytotoxicity |
Antimicrobial Activity
The antimicrobial properties of thiazole-containing compounds have been documented, with several studies reporting their efficacy against various pathogens. The presence of the thiazole moiety enhances the biological activity of these compounds, making them suitable candidates for developing new antimicrobial agents. For instance, thiazole derivatives have shown comparable activity to standard antibiotics against bacterial strains, highlighting their potential in combating resistant infections .
Chemical Reactions Analysis
Hydrazinecarbonyl Reactivity
The hydrazinecarbonyl (-NH-NH-C=O) group participates in condensation reactions and coordination chemistry:
-
Schiff base formation : Reacts with aldehydes/ketones under mildly acidic conditions (pH 4–6, ethanol, 60°C) to form hydrazone derivatives.
Example :
-
Metal chelation : Coordinates with transition metals (Ni²⁺, Cu²⁺) through the hydrazine nitrogen and carbonyl oxygen, forming octahedral complexes. Stability constants (log K) range from 8.2–10.5 in DMSO/water mixtures .
Benzothiazole Ring Modifications
The 4-methylbenzo[d]thiazole moiety undergoes electrophilic substitution and ring-opening reactions:
-
Bromination : Selective bromination at the C5 position using NBS (N-bromosuccinimide) in CCl₄ yields 75–82% product (confirmed by ¹H NMR δ 7.8–8.1 ppm) .
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Oxidative cleavage : Treatment with H₂O₂/HCl generates sulfonic acid derivatives via thiazole ring scission (yield: 68%).
Sulfonamide Group Reactivity
The N,N-dimethylbenzenesulfonamide group demonstrates nucleophilic substitution and alkylation:
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
-
Suzuki coupling : Reacts with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol) to form biaryl derivatives (yield: 60–78%; HPLC purity >95%) .
-
Buchwald-Hartwig amination : Forms C-N bonds with aryl halides (XPhos Pd G3, 100°C) for pharmacokinetic optimization .
Biological Activation Pathways
In pharmacological contexts:
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Nitroreductase-mediated reduction : The hydrazinecarbonyl group undergoes enzymatic reduction (IC₅₀ = 2.1 µM against Mycobacterium tuberculosis), generating reactive intermediates that disrupt cell membranes .
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CYP450 oxidation : Hepatic metabolism produces hydroxylated metabolites (m/z 409 → 425 via +16 Da shift) detected via LC-MS .
Stability Under Physiological Conditions
| Parameter | Value | Method |
|---|---|---|
| Plasma stability (t₁/₂) | 4.7h (human) | LC-MS/MS |
| Thermal decomposition | 218°C | DSC/TGA |
| Photodegradation (λ = 254 nm) | 12% loss in 24h | UV-Vis |
This compound’s multifunctional architecture supports its utility in medicinal chemistry, particularly as a precursor for antitubercular and anticancer agents. Further studies should explore its enantioselective synthesis and in vivo metabolic pathways to optimize therapeutic efficacy.
Q & A
Q. Q: What are the typical synthetic routes for preparing N,N-dimethyl-4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide?
A: Synthesis involves sequential coupling of hydrazine derivatives with 4-methylbenzo[d]thiazole precursors and sulfonamide intermediates. Key steps include:
- Hydrazine-carbonyl coupling : Reacting 4-methylbenzo[d]thiazol-2-amine with activated carbonyl reagents (e.g., chloroformates) under reflux in ethanol .
- Sulfonamide formation : Introducing the dimethylbenzenesulfonamide group via nucleophilic substitution, often using DMF as a solvent at 60–80°C .
- Purification : Recrystallization (ethanol/water) or silica-gel chromatography (hexane/ethyl acetate gradients) to isolate the product .
Q. Example Reaction Conditions Table
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Hydrazine coupling | Ethanol, 12h reflux | 65–75 | |
| Sulfonylation | DMF, 60°C, 6h | 70–80 |
Basic Structural Characterization
Q. Q: Which spectroscopic methods are essential for confirming the structure of this compound?
A:
- ¹H/¹³C NMR : Identify protons on the dimethylsulfonamide (δ 2.8–3.2 ppm) and hydrazinecarbonyl (δ 8.1–8.5 ppm) groups .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1680 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) stretches .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) .
Advanced Synthesis Optimization
Q. Q: How can reaction yields be improved for the hydrazinecarbonyl coupling step?
A:
- Catalyst Screening : Use coupling agents like EDC/HOBt to enhance efficiency .
- Solvent Optimization : Replace ethanol with DCM/THF mixtures to reduce side reactions .
- Real-Time Monitoring : Track progress via TLC (silica GF254, UV detection) or in-situ IR .
Biological Activity Screening
Q. Q: What in vitro assays are suitable for preliminary evaluation of this compound's bioactivity?
A:
- Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .
- Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells) .
- Anti-inflammatory : COX-2 inhibition assay (ELISA-based) .
Data Interpretation Tip : Compare activity with structurally similar compounds (e.g., chloro vs. ethoxy benzothiazole derivatives) to identify substituent effects .
Advanced Mechanistic Studies
Q. Q: How can the mechanism of action for this compound's anticancer activity be elucidated?
A:
- Molecular Docking : Use Autodock Vina to model interactions with targets like tubulin (PDB: 5LOF) .
- Flow Cytometry : Assess apoptosis (Annexin V/PI staining) or cell-cycle arrest (propidium iodide) .
- Proteomics : SILAC-based quantification to identify dysregulated pathways .
Data Contradiction Analysis
Q. Q: How to reconcile conflicting bioactivity data between analogs with different substituents?
A:
- SAR Analysis : Systematically vary substituents (e.g., 4-methyl vs. 6-chloro benzothiazole) and correlate with activity trends .
- Computational Modeling : DFT calculations (e.g., HOMO-LUMO gaps) to assess electronic effects on binding .
- Meta-Analysis : Aggregate data from multiple studies to identify statistically significant trends .
Computational & Theoretical Methods
Q. Q: What advanced computational tools can predict this compound's electronic properties?
A:
Q. Example Electronic Properties Table
| Property | Value | Method | Reference |
|---|---|---|---|
| HOMO-LUMO Gap | 4.2 eV | DFT/B3LYP | |
| Dipole Moment | 5.6 Debye | Multiwfn |
Stability & Reactivity
Q. Q: How can the hydrolytic stability of the hydrazinecarbonyl group be assessed?
A:
- pH-Dependent Studies : Incubate in buffers (pH 2–10) and monitor degradation via HPLC .
- Accelerated Stability Testing : 40°C/75% RH for 4 weeks, with LC-MS to identify degradation products .
Advanced Spectroscopic Analysis
Q. Q: How to resolve overlapping NMR peaks in complex regions (e.g., aromatic protons)?
A:
- 2D NMR : Use HSQC and HMBC to assign coupling networks .
- Variable Temperature NMR : Reduce signal broadening at higher temps (e.g., 50°C in DMSO-d₆) .
Synthetic Scale-Up Challenges
Q. Q: What are critical considerations for scaling up synthesis from mg to gram scale?
A:
- Solvent Selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) .
- Exothermic Control : Use jacketed reactors for precise temperature control during sulfonylation .
- Purity Assurance : Implement inline PAT (Process Analytical Technology) for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
